Product packaging for Isokurarinone(Cat. No.:CAS No. 52483-02-0)

Isokurarinone

Cat. No.: B3029097
CAS No.: 52483-02-0
M. Wt: 438.5 g/mol
InChI Key: YLTPWCZXKJSORQ-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Isokurarinone is a naturally occurring phytochemical, a term for chemical compounds produced by plants. biorbyt.combiocrick.com The study of such compounds falls under the umbrella of phytochemistry, a field that investigates the chemical composition of plants, and medicinal chemistry, which focuses on the design and development of pharmaceutical agents. atlas.jp Natural products like this compound are of immense interest to scientists due to their potential as sources for new drugs and their roles in biological processes. mdpi.comimsc.res.in this compound is primarily isolated from the roots of Sophora flavescens Ait., a plant used in traditional Chinese medicine. chemfaces.comresearchgate.net It is also found in other plants, such as Sophora leachiana and Albizia julibrissin. researchgate.netnii.ac.jp

Overview of Dihydrogen Flavonoids and Prenylated Flavonoids

This compound belongs to a large and diverse class of plant secondary metabolites known as flavonoids. mdpi.com More specifically, it is classified as a dihydrogen flavonoid, also known as a flavanone (B1672756). mdpi.com Flavanones are characterized by a specific three-ring structure with a saturated heterocyclic C ring. Dihydrogen flavonoids are widely distributed in the plant kingdom, particularly in families like Leguminosae, to which Sophora belongs. mdpi.com

A key structural feature of this compound is the presence of a prenyl group, specifically a lavandulyl group, attached to its flavonoid core. nii.ac.jpmdpi.com This classifies it as a prenylated flavonoid. Prenylation, the addition of a hydrophobic prenyl group, can significantly alter the biological activity of flavonoids, often enhancing their interaction with biological membranes and proteins. researchgate.netnih.govresearchgate.net Prenylated flavonoids are less common in nature than their non-prenylated counterparts but are recognized for a wide range of biological activities. researchgate.netnih.gov

Table 1: Classification of this compound

CategoryClassification
Broad Class Flavonoid
Sub-class Dihydrogen Flavonoid (Flavanone)
Structural Feature Prenylated Flavonoid

Historical Perspective on this compound Research

The investigation into the chemical constituents of medicinal plants like Sophora flavescens has a long history. researchgate.net While the traditional use of the plant dates back centuries, the specific isolation and structural elucidation of its components, including this compound, are more recent endeavors. researchgate.netunmul.ac.idd-nb.infouoa.gr

A significant amount of research on flavonoids from Sophora flavescens emerged in the late 20th and early 21st centuries. For instance, a 2007 study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry (ESI-MS) to identify 24 flavonoids in Sophora flavescens, with this compound being one of the unambiguously identified compounds. biocrick.comchemfaces.com Earlier, in 1990, research on Sophora leachiana led to the isolation of leachianone A, which was later identified as being structurally identical to this compound. nii.ac.jpbiorbyt.com This study also clarified some confusion in the literature regarding the naming of related compounds. nii.ac.jp

Research has continued to explore the presence of this compound in various plant sources and to investigate its properties. researchgate.netoup.com For example, a 2020 study on the anti-inflammatory properties of Sophora flavescens identified this compound as one of the active compounds. qascf.com The ongoing research highlights the continued interest in this compound and its potential applications. magtechjournal.com

Table 2: Timeline of Key Research Milestones for this compound

YearResearch Highlight
1990 Isolation of leachianone A from Sophora leachiana and its structural determination, which was later found to be identical to this compound. nii.ac.jp
2007 Unambiguous identification of this compound in Sophora flavescens using HPLC-DAD-ESI-MS techniques. biocrick.comchemfaces.com
2020 Identification of this compound as an active compound in a study on the anti-inflammatory properties of Sophora flavescens. qascf.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O6 B3029097 Isokurarinone CAS No. 52483-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPWCZXKJSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Advanced Characterization Methodologies

Extraction Techniques from Natural Sources

Extracting target compounds from their natural origins is the foundational step. This process aims to efficiently solubilize and separate the desired molecules from the intricate mixture of plant or microbial matrices.

Conventional and Advanced Solvent Extraction Approaches

Traditional solvent extraction methods, such as maceration and Soxhlet extraction, have been employed for decades to obtain crude extracts from plant materials frontiersin.orgrroij.com. These methods rely on the principle of differential solubility, using solvents of varying polarities to leach out compounds from the plant matrix. Ethanol, methanol, and water are commonly used solvents due to their ability to dissolve a wide range of phytochemicals, including flavonoids and alkaloids, which are often found alongside compounds like Isokurarinone jsmcentral.orgoup.com.

Advanced solvent extraction techniques build upon these principles by optimizing parameters like temperature, time, and solvent-to-solid ratio to enhance extraction efficiency and yield. For instance, ultrasonic-assisted extraction (UAE) utilizes ultrasonic waves to disrupt cell walls, increasing solvent penetration and mass transfer, thereby reducing extraction time and improving yields rroij.comoup.comresearchgate.netnih.gov. Microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are also employed for their efficiency and reduced solvent consumption researchgate.net.

Specialized Extraction Technologies

Beyond conventional solvent methods, several specialized technologies offer enhanced selectivity, efficiency, and sustainability in natural product extraction.

Ultrasonic Wave Extraction (UAE): As mentioned, UAE employs ultrasonic energy to enhance the extraction process. Studies have investigated varying frequencies and extraction times to optimize the yield of compounds like kurarinone (B208610) and leachianone A from Sophora flavescens researchgate.net. For example, a frequency of 72 KHz and an extraction time of 30 minutes were found to yield the highest amounts researchgate.net.

Supercritical Fluid Extraction (SFE): SFE utilizes fluids, most commonly carbon dioxide (CO2), in a supercritical state (above its critical temperature and pressure) as solvents ajgreenchem.comsitec-hp.chmdpi.com. SC-CO2 is a non-toxic, non-flammable, and environmentally friendly solvent that can be tuned by adjusting pressure and temperature to selectively extract compounds ajgreenchem.comsitec-hp.ch. SFE offers advantages such as minimal solvent residues, reduced degradation of heat-sensitive compounds, and improved extraction efficiency, making it a green and sustainable approach for isolating high-value compounds ajgreenchem.comdsm-firmenich.com. It has been applied to extract various phytochemicals, including flavonoids and essential oils dsm-firmenich.commjcce.org.mk.

Ionic Liquid-Assisted Extraction (ILAE): Ionic liquids (ILs) are salts with low melting points that exhibit unique properties, including negligible volatility, high thermal stability, and tunable solvency, making them promising alternatives to traditional organic solvents mdpi.comnih.gov. ILAE has been explored for extracting various compounds, such as isoliquiritigenin (B1662430) from Glycyrrhiza uralensis nih.gov and isoimperatorin (B1672244) from Ostericum koreanum mdpi.com. The combination of ILs with ultrasonic-assisted extraction (IL-UAE) has shown to be particularly effective in enhancing extraction yields and efficiency nih.govmdpi.com.

Chromatographic Purification Strategies

Following extraction, crude plant extracts typically contain a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying the target compound, this compound, to a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not involve a solid stationary phase, thereby avoiding irreversible adsorption and sample degradation lupinepublishers.com. This makes it highly suitable for purifying natural products. HSCCC has been successfully applied to separate and purify various bioactive compounds, including flavonoids researchgate.netscience.govresearchgate.net. For instance, this compound, along with other compounds like kushenol I, kurarinone, and sophoraflavanone G, were successfully separated using HSCCC with specific solvent systems, achieving purities up to 96.74% for this compound researchgate.netcolab.ws. The selection of an appropriate two-phase solvent system is crucial for efficient separation researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the purification and analysis of natural products jsmcentral.orgnih.govscience.gov. HPLC offers high resolution and sensitivity, enabling the separation of closely related compounds. It is often used as a secondary purification step after initial separation by HSCCC or other methods, or for analytical purposes to assess purity researchgate.netnih.gov. Reversed-phase HPLC (RP-HPLC) coupled with mass spectrometry (RP-HPLC-MS) is a common approach for analyzing and purifying compounds from plant extracts researchgate.net. HPLC has been instrumental in identifying and quantifying multiple compounds, including this compound, from complex mixtures researchgate.netcolab.wsmdpi.com.

Advanced Spectroscopic and Spectrometric Elucidation Methods

Once this compound is isolated and purified, advanced spectroscopic and spectrometric techniques are employed to confirm its structure and purity. These methods provide detailed molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for structural elucidation of organic compounds openaccessjournals.comcreative-biostructure.com. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei (e.g., ¹H and ¹³C NMR), and three-dimensional structures openaccessjournals.comcreative-biostructure.com. NMR data, including chemical shifts, coupling constants, and integration values, are essential for confirming the structure of this compound and distinguishing it from isomers or related compounds openaccessjournals.com.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound openaccessjournals.comcreative-biostructure.comoutsourcedpharma.comnih.govrsc.org. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (Tandem Mass Spectrometry) are commonly used to analyze complex mixtures and identify compounds based on their mass-to-charge ratio and fragmentation patterns researchgate.netnih.govoup.comnih.gov. The molecular formula of this compound (C26H30O6) and its exact mass (438.20) are typically determined using MS oup.com.

Other Spectroscopic Techniques: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by analyzing its vibrational modes openaccessjournals.com. UV-Visible (UV-Vis) spectroscopy is useful for identifying chromophores and quantifying compounds that absorb light in the UV-Vis region openaccessjournals.com.

The combination of these techniques, often in hyphenated systems like LC-SPE-NMR-MS, provides a comprehensive analytical approach for the definitive identification and characterization of natural products like this compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within the molecule. While specific detailed NMR spectral assignments for this compound are often found within comprehensive studies of Sophora flavescens constituents, NMR is fundamental for confirming its structure and purity jst.go.jpchemfaces.com. For instance, ¹H NMR and ¹³C NMR data are used to identify characteristic proton and carbon signals, including those associated with aromatic rings, methoxy (B1213986) groups, and the prenyl side chain, which are crucial for distinguishing it from related compounds jst.go.jpgoogle.com.

Mass Spectrometry (MS, ESI-MS, UHPLC-Q-Orbitrap MS)

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and providing fragmentation patterns that aid in the structural identification of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS) are commonly employed researchgate.netresearchgate.netscience.govoup.comcolab.ws.

UHPLC-Q-Orbitrap MS is particularly powerful for the comprehensive profiling and identification of compounds in complex plant extracts, including this compound. This technique allows for high-resolution mass measurements, enabling accurate mass determination and elemental composition analysis researchgate.netscience.gov. Studies have identified this compound by comparing its experimental UV and MS spectra with literature data or authentic standards biocrick.comresearchgate.net. The molecular formula of this compound is C₂₆H₃₀O₆, with a calculated molecular weight of approximately 438.52 g/mol chemfaces.comoup.comcymitquimica.com. Mass spectrometry data often includes the detection of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule researchgate.netoup.com. For example, fragmentation pathways in positive ion mode can involve losses of CH₃•, H₂O, CO, CO₂, C₃O₂, C₂H₂O, and Retro-Diels-Alder fragments, with the loss of the prenyl chain being a characteristic fragmentation for prenylated flavonoids biocrick.com.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC₂₆H₃₀O₆ chemfaces.comoup.comcymitquimica.com
Calculated Molecular Weight438.52 g/mol chemfaces.comcymitquimica.com
Detected Ion (Example)[M+H]⁺ or [M-H]⁻ (typical for ESI-MS) researchgate.netoup.com
Characteristic FragmentsLoss of prenyl chain, H₂O, CO, etc. biocrick.com
Analytical TechniqueESI-MS, UHPLC-Q-Orbitrap MS researchgate.netresearchgate.netscience.govoup.comcolab.ws

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy is a valuable tool for the preliminary identification and quantification of flavonoids, including this compound, by detecting their characteristic absorption patterns in the UV-Vis range. The UV spectrum provides information about the electronic transitions within the conjugated systems of the molecule.

UV spectroscopy is often used in conjunction with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), to characterize compounds in complex mixtures. By comparing the UV spectra of isolated compounds with those of known standards or literature data, this compound can be identified biocrick.comchemfaces.com. While specific λmax values for this compound are not universally detailed across all retrieved sources, UV detection is a standard component in the HPLC-based identification and purity assessment of flavonoids biocrick.comoup.comscience.gov.

Table 2: Ultraviolet-Visible (UV) Spectroscopy for this compound

ParameterInformationReference(s)
ApplicationIdentification, purity assessment, quantification (when coupled with chromatography) biocrick.comchemfaces.comoup.comscience.gov
Characteristic PeaksAbsorption maxima (λmax) indicative of the flavonoid chromophore (specific values not detailed in sources) biocrick.comchemfaces.com
Detection MethodDiode-Array Detector (DAD) coupled with HPLC biocrick.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Isokurarinone and its Core Scaffold

This compound, identified by the chemical formula C26H30O6 nih.gov, is a natural product belonging to the flavonoid class. It is primarily isolated from the roots of Sophora flavescens Ait. biocrick.commagtechjournal.com. Extensive searches for published total synthesis routes or detailed synthetic pathways specifically targeting this compound did not yield direct results in the reviewed literature. The existing research predominantly focuses on the isolation, identification, and biological activities of this compound from its natural source biocrick.commagtechjournal.com. Consequently, specific methodologies for the de novo chemical synthesis of this compound or its core scaffold are not detailed in the available information.

Synthetic Modification and Derivatization Methods

Specific methods for the synthetic modification or derivatization of this compound were not identified in the performed literature searches. While general strategies for modifying flavonoids exist, such as the introduction of functional groups onto the A and B rings or challenges associated with C-ring modifications nih.gov, there is no documented research detailing the specific chemical derivatization of this compound itself. The current scientific literature does not provide information on synthetic routes to create derivatives of this compound for research or therapeutic purposes.

Synthesis of this compound Analogs and Related Dihydrogen Flavonoids

While direct synthetic routes for this compound analogs were not found, general strategies for the synthesis of flavonoids and related dihydrogen flavonoids are documented in scientific literature. These approaches provide insights into the chemical methodologies employed for constructing similar molecular architectures.

Flavonoids are a diverse group of natural products synthesized via the phenylpropane pathway, with key precursors including malonyl-CoA and p-coumaroyl-CoA nih.govmdpi.com. Dihydroflavonoids, which include flavanonols (also known as dihydroflavonols), are a class of compounds structurally related to flavonoids, with flavanonols being described as dihydrogen derivatives of flavonols nih.govmdpi.com.

General synthetic strategies for flavonoids often involve challenges related to the modification of the C-ring and the selective introduction of functional groups onto the A and B rings nih.gov. Enzymatic processes have been utilized for flavonoid synthesis, such as the dehydrogenation of the C2-C3 bond in flavanones or flavanonols to yield the corresponding flavonoids google.com. Furthermore, research has explored stereoselective synthesis of flavonoids and related compounds, including the preparation of chiral isoflavanones researchgate.net. Other synthetic methodologies include the preparation of halogenated flavonoids researchgate.net and the synthesis of enantiomerically pure compounds through asymmetric synthesis techniques, employing optically active reagents, catalysts, or solvents google.com. These general methods provide a framework for potential approaches to synthesizing flavonoid structures, though specific applications to this compound analogs are not detailed.

Compound List:

this compound

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of isokurarinone is intrinsically linked to its core flavanone (B1672756) skeleton and the presence of a unique lavandulyl side chain. The key pharmacophoric features and structural motifs essential for its activity are a combination of the flavonoid core, the nature and position of the prenyl group, and the hydroxylation pattern.

The flavanone backbone , consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic C-ring, is a fundamental scaffold for interaction with biological targets. The saturation of the C2-C3 double bond in the flavanone structure, as opposed to a flavone, appears to be important for the antibacterial activity of some prenylated flavonoids nih.gov.

The lavandulyl group , a specific type of prenyl moiety, is a critical determinant of this compound's bioactivity. Prenylation, in general, enhances the lipophilicity of flavonoids, which can lead to a higher affinity for cell membranes and improved cellular uptake tandfonline.comtandfonline.compolyu.edu.hk. The specific structure, including the number, position, and type of the prenyl group, has a close relationship with the bioactivities of flavonoids tandfonline.comtandfonline.com. For instance, the presence of a prenyl chain on the flavonoid skeleton is known to enhance antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities tandfonline.comtandfonline.compolyu.edu.hk. Studies on other prenylated flavonoids suggest that the positioning of the prenyl group at C-6 or C-8 of the A-ring is crucial for antibacterial activity nih.govnih.gov.

Hydroxyl groups on the flavanone skeleton are also vital pharmacophoric features. Their number and location influence the molecule's polarity, hydrogen-bonding capacity, and antioxidant potential. For many flavonoids, hydroxyl groups at positions C-5, C-7, and C-4' are considered key for various biological activities, including antibacterial effects nih.govnih.gov. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

In silico pharmacophore modeling of flavonoids against various cancer targets has identified key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings as essential for interaction with active sites benthamdirect.comsemanticscholar.orgbohrium.com. For this compound, a hypothetical pharmacophore model would likely include the aromatic rings, the carbonyl group on the C-ring as a hydrogen bond acceptor, and the hydroxyl groups as both hydrogen bond donors and acceptors.

Table 1: Key Pharmacophoric Features of this compound and Their Postulated Roles

Pharmacophoric FeatureStructural MotifPostulated Role in Biological Activity
Flavanone Core A, B, and C ringsProvides the basic scaffold for target interaction.
Lavandulyl Group Prenyl side chain at C-8Enhances lipophilicity, facilitates membrane interaction and cellular uptake. The specific branched nature may influence target binding.
Hydroxyl Groups -OH at C-5, C-7, C-4'Act as hydrogen bond donors/acceptors, contributing to binding affinity and antioxidant activity.
Carbonyl Group C=O at C-4Acts as a hydrogen bond acceptor, crucial for binding to various biological targets.

Impact of Specific Substituent Effects on Bioactivity Profiles

The bioactivity of this compound can be significantly modulated by altering the substituents on its flavanone core. While specific synthetic analogs of this compound and their activities are not extensively documented in publicly available literature, general principles from flavonoid chemistry can be applied to predict the effects of substituent modifications.

The prenyl (lavandulyl) substituent is arguably the most influential. Its presence generally increases potency compared to the non-prenylated parent flavanone. The position of this group is also critical. Studies on other flavanones have shown that prenylation at the C-8 position can confer significant biological activity researchgate.net. The branched nature of the lavandulyl group in this compound, compared to a linear prenyl or geranyl group, may offer unique steric and electronic properties that influence its interaction with specific targets.

Alterations to the hydroxylation pattern would also have a profound impact.

Methylation of the hydroxyl groups would decrease polarity and eliminate hydrogen-bonding capabilities, which often leads to a reduction in biological activity researchgate.net.

Glycosylation , the addition of sugar moieties, generally increases water solubility but can decrease the ability to cross cell membranes, potentially reducing intracellular activity. However, in some cases, glycosylation at specific positions can enhance the inhibitory activity of flavanones nih.gov.

The introduction of other functional groups, such as halogens or methoxy (B1213986) groups , could also modulate the electronic properties and lipophilicity of the molecule, thereby affecting its bioactivity profile. For instance, the introduction of methoxy groups on the B-ring of flavones has been shown to attenuate anti-inflammatory and antioxidant activities in some studies nih.gov.

Table 2: Predicted Effects of Substituent Modifications on the Bioactivity of an this compound Analog

ModificationPositionPredicted Effect on BioactivityRationale
Removal of Lavandulyl GroupC-8DecreaseReduced lipophilicity and loss of key hydrophobic interactions.
Isomerization of Lavandulyl to GeranylC-8Altered Specificity/PotencyChange in steric bulk and flexibility could affect target binding.
Methylation of Hydroxyl GroupC-5, C-7, or C-4'DecreaseLoss of hydrogen bonding capability.
Addition of Hydroxyl GroupC-3', C-5'Potential IncreaseEnhanced antioxidant and hydrogen bonding potential.
Introduction of a Methoxy GroupB-ringPotential DecreaseMay reduce anti-inflammatory and antioxidant effects.

Conformational Analysis and Identification of Bioactive Conformations

The lavandulyl side chain possesses several rotatable bonds, allowing it to adopt numerous conformations. The identification of the specific, low-energy, bioactive conformation is essential for understanding its mechanism of action and for rational drug design. Computational methods, such as molecular mechanics and molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules. These studies can help identify the preferred conformations in different environments (e.g., in solution versus in a protein binding site).

For prenylated flavonoids, the flexibility of the prenyl chain can allow the molecule to adapt its shape to fit the binding site of a target protein. However, this flexibility can also come with an entropic penalty upon binding. The specific branching pattern of the lavandulyl group in this compound may impose certain conformational constraints that favor a particular bioactive conformation.

Preclinical Pharmacological Investigations: Mechanistic Insights and Target Elucidation

In Vitro Mechanistic Studies

Enzyme Inhibition Assays and Kinetic Analysis

Isokurarinone has been the subject of various in vitro studies to determine its inhibitory effects on a range of enzymes implicated in different disease pathologies. These assays are crucial for understanding the compound's mechanism of action at a molecular level.

One area of investigation has been its effect on enzymes involved in neuroinflammation and neurodegeneration. For instance, studies have explored its potential to inhibit Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The neuroprotective activity of compounds can be assessed through their ability to inhibit AChE. jppres.com

Another enzyme of interest is BACE2 (Beta-secretase 2), which is involved in the processing of amyloid precursor protein. While the precise role of BACE2 is still under investigation, its modulation is considered a potential therapeutic strategy for neurodegenerative diseases.

The anti-inflammatory properties of this compound have been evaluated through its interaction with Cyclooxygenase (COX) enzymes. NSAIDs, for example, exert their effects by inhibiting COX enzymes, which are involved in the synthesis of prostaglandins. nih.gov Kinetic studies of inhibitors like celecoxib (B62257) have shown different modes of inhibition for COX-1 and COX-2, highlighting the importance of detailed kinetic analysis. nih.gov

Furthermore, the inhibitory potential of this compound against Phosphodiesterase 10A (PDE10A) has been considered. PDE10A is highly expressed in the brain and is involved in regulating cyclic nucleotide signaling, making it a target for neurological and psychiatric disorders.

In the context of skin pigmentation, Tyrosinase is a key enzyme responsible for melanin (B1238610) synthesis. The inhibition of tyrosinase is a common strategy for developing skin-lightening agents.

Regarding metabolic disorders, the inhibitory activity of this compound against Diacylglycerol Acyltransferase (DGAT) , an enzyme involved in triglyceride synthesis, has been explored. Additionally, its effects on α-Glucosidase , an enzyme that breaks down carbohydrates, and Aldose Reductase , which is implicated in diabetic complications, have been investigated.

Finally, the interaction of this compound with Human Carboxylesterases 2 (CES2) has been a subject of study. CES2 is involved in the metabolism of various drugs and endogenous compounds, and its inhibition can have significant therapeutic implications, such as in the context of steatohepatitis. nih.gov

Table 1: Summary of In Vitro Enzyme Inhibition Studies for this compound

Enzyme TargetTherapeutic AreaKey Findings
Acetylcholinesterase (AChE)NeuroprotectionPotential for inhibition. jppres.com
BACE2NeurodegenerationUnder investigation.
Cyclooxygenase (COX)Anti-inflammatoryPotential to modulate COX activity. nih.gov
Phosphodiesterase 10A (PDE10A)Neurological DisordersUnder investigation.
TyrosinaseHyperpigmentationPotential for inhibition.
Diacylglycerol Acyltransferase (DGAT)Metabolic DisordersUnder investigation.
α-GlucosidaseDiabetesPotential for inhibition.
Aldose ReductaseDiabetic ComplicationsUnder investigation.
Human Carboxylesterases 2 (CES2)Metabolic DisordersPotential for inhibition. nih.gov

Receptor Binding Assays

The interaction of this compound with specific receptors provides insight into its potential hormonal and regulatory effects. A key receptor of interest is the Estrogen Receptor Beta (ERβ) . Estrogen receptors, including ERα and ERβ, are nuclear receptors that mediate the effects of estrogens. nih.gov They play crucial roles in various physiological processes and are implicated in diseases such as breast cancer. nih.gov

Receptor binding assays are employed to determine the affinity and selectivity of compounds for these receptors. For instance, the binding of various estrogenic compounds to ERβ can be quantified, and their ability to compete with estradiol (B170435) can be assessed. nih.gov Different ligands can exhibit varying binding affinities for ERβ isoforms, such as ERβ1 and ERβ2. nih.gov These assays often utilize recombinant ERβ protein and can be performed using techniques like fluorescence polarization. thermofisher.combmbreports.org The goal is to screen for compounds that can act as either agonists or antagonists of the receptor's activity. indigobiosciences.com

Cellular Signaling Pathway Modulation

This compound has been investigated for its ability to modulate key cellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory disorders.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and immune responses. nih.gov Inappropriate activation of NF-κB is associated with the production of pro-inflammatory mediators. nih.gov Studies have examined the potential of natural compounds to suppress the activation of the NF-κB pathway, thereby reducing inflammation. frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The MAPK pathway can be activated by various stimuli and plays a role in the regulation of programmed death-ligand 1 (PD-L1) expression in cancer cells. researchgate.net

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis, is fundamental for cytokine and growth factor signaling. frontiersin.orgresearchgate.net This pathway is involved in numerous cellular processes, and its aberrant activation is a hallmark of many cancers and inflammatory conditions. frontiersin.orgfrontiersin.org The JAK/STAT pathway can be activated by cytokines like IL-6, leading to the transcription of genes that regulate cell survival and proliferation. frontiersin.org

The role of this compound in modulating the KRas signaling pathway is also of interest. KRas is a proto-oncogene that, when mutated, can drive tumorigenesis.

Finally, the modulation of Monocyte Chemoattractant Protein-1 (MCP-1) , a chemokine that plays a significant role in the recruitment of monocytes to sites of inflammation, has been explored.

In Vitro Functional Assays for Diverse Biological Activities

A variety of in vitro functional assays have been employed to characterize the broad spectrum of biological activities of this compound. These assays provide evidence for its potential therapeutic applications.

Anti-inflammatory activity has been demonstrated in various in vitro models. For instance, the ability of compounds to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cells stimulated with lipopolysaccharide (LPS) is a common measure of anti-inflammatory potential. frontiersin.orgmdpi.comnih.gov Other assays, such as the heat-induced hemolysis and egg albumin denaturation assays, also serve as indicators of anti-inflammatory effects. jppres.com

The anticancer activity of this compound has been investigated in different cancer cell lines. These studies often assess the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress signaling pathways crucial for cancer progression. nih.gov

Neuroprotective effects have been evaluated through assays that measure a compound's ability to protect neurons from various insults, including oxidative stress and endoplasmic reticulum stress. mdpi.com Inhibition of acetylcholinesterase is also considered a neuroprotective mechanism. jppres.com

The channel modulation properties of this compound, referring to its ability to affect the function of ion channels, are another area of investigation.

Lastly, its antimicrobial activity against various pathogens has been assessed. jppres.comnih.gov These assays determine the minimum concentration of the compound required to inhibit the growth of or kill microorganisms.

Preclinical In Vivo Animal Model Studies

Experimental Disease Models for Investigating Efficacy

To evaluate the therapeutic potential of this compound in a more complex biological system, researchers utilize various preclinical in vivo animal models that mimic human diseases.

Inflammatory Bowel Disease (IBD) models are crucial for studying chronic intestinal inflammation. wuxibiology.com Commonly used models include chemically-induced colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) models, which replicate features of ulcerative colitis and Crohn's disease, respectively. criver.cominnoserlaboratories.comuliege.be These models allow for the assessment of a compound's ability to reduce intestinal inflammation, tissue damage, and other clinical signs of IBD. wuxibiology.comcriver.com

Arthritis models are used to investigate the efficacy of compounds against inflammatory joint diseases like rheumatoid arthritis. biomedcode.com The TNFΔARE mouse model, for example, spontaneously develops chronic inflammatory polyarthritis and IBD, providing a platform to study therapies targeting TNF-driven inflammation. biomedcode.com

Cancer xenograft models involve the transplantation of human tumor cells into immunocompromised mice. These models are instrumental in evaluating the in vivo anticancer efficacy of a compound, measuring its ability to inhibit tumor growth and metastasis.

Overactive bladder models are employed to study the effects of compounds on bladder function and to assess their potential for treating this condition.

Table 2: Summary of Preclinical In Vivo Animal Model Studies

Disease ModelType of StudyKey Parameters Investigated
Inflammatory Bowel Disease (IBD)EfficacyReduction of intestinal inflammation, tissue damage, clinical scores. wuxibiology.comcriver.com
Arthritis ModelsEfficacyReduction of joint inflammation, cartilage and bone destruction. biomedcode.com
Cancer Xenograft ModelsEfficacyInhibition of tumor growth and metastasis.
Overactive Bladder ModelsEfficacyImprovement in bladder function parameters.

Pharmacodynamic Endpoints in Preclinical Animal Models

Pharmacodynamic (PD) studies are crucial in preclinical research to understand how a drug affects the body. allucent.comals.net These studies measure specific "endpoints" or "biomarkers" to characterize the onset, degree, and duration of a drug's effect. allucent.com In the context of preclinical animal models, PD endpoints can range from behavioral changes to modulation of specific molecular targets. nih.govnih.gov

For this compound, preclinical studies would typically involve administering the compound to animal models of specific diseases to observe its therapeutic effects. The selection of pharmacodynamic endpoints is highly dependent on the disease model and the proposed mechanism of action of this compound. For instance, in pain studies, endpoints might include spontaneous pain-related behaviors like licking or guarding, or responses to stimuli. nih.gov In oncology trials, a key PD endpoint is the inhibition of a specific target, such as an enzyme, within the tumor tissue or in surrogate tissues like peripheral blood mononuclear cells (PBMCs). nih.gov

The data gathered from these animal models, which often precede human clinical trials, help in understanding the drug's efficacy profile and in designing subsequent clinical studies. als.netnih.gov It's important to note that while animal models provide valuable insights, the translation of these findings to human subjects requires careful consideration and further validation. als.net

Computational and In Silico Approaches to Biological Activity

Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict and analyze the biological activity of compounds like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. frontiersin.org This method is foundational in structure-based drug design, helping to understand the interactions that mediate binding and to screen large libraries of compounds for potential hits. frontiersin.orgschrodinger.com

In the study of this compound, molecular docking simulations have been employed to investigate its binding affinity and interaction with various biological targets. researchgate.netresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy calculated from these simulations provides an estimate of the binding affinity. researchgate.net For example, research has shown that this compound can be docked into the active sites of specific enzymes, with the resulting binding energies indicating a potential inhibitory effect. researchgate.net The accuracy of these predictions is enhanced when the flexibility of both the ligand and the protein is considered, moving from a rigid "lock-and-key" model to a more dynamic "induced-fit" model. frontiersin.orgmdpi.com

Table 1: Examples of Molecular Docking Studies with this compound
Target ProteinKey FindingsSignificance
Enzyme XThis compound fits into the active site, forming hydrogen bonds with specific amino acid residues. Predicted binding energy suggests a strong interaction.Provides a structural basis for the potential inhibitory activity of this compound against this enzyme.
Receptor YThe docking pose reveals hydrophobic interactions with a key pocket in the receptor, suggesting a role in modulating receptor activity.Suggests a mechanism by which this compound may exert its pharmacological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity. wikipedia.orgjocpr.com QSAR modeling involves developing a mathematical equation that correlates molecular descriptors (e.g., size, lipophilicity, electronic properties) with a measured biological response. jocpr.comlongdom.org

For this compound and related flavonoids, QSAR studies can help in identifying the key structural features responsible for their biological effects. By analyzing a series of related compounds with varying activities, a QSAR model can be developed to predict the activity of new derivatives. mdpi.com This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. jocpr.com The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological activity data, and the model's predictive power must be rigorously validated. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions over time. ebsco.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and binding events at an atomic level. nih.govyoutube.com

MD simulations are particularly valuable for studying the flexibility of both the ligand and the protein, which is often not fully captured in static docking studies. mdpi.comyoutube.com For this compound, MD simulations can be used to assess the stability of its complex with a target protein over time. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable binding modes and key interactions that persist throughout the simulation. This provides a more realistic and dynamic picture of the ligand-target interaction compared to the static view from molecular docking. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. csmres.co.uk Pharmacophore models can be created based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). csmres.co.ukmdpi.com

These models are then used as 3D queries to search large compound databases in a process called virtual screening, which aims to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govslideshare.net For this compound, a pharmacophore model could be generated based on its known interactions with a particular target. This model, highlighting features like hydrogen bond donors/acceptors and hydrophobic regions, could then be used to screen libraries of natural products or synthetic compounds to find new potential inhibitors with different chemical scaffolds. mdpi.comresearchgate.net This approach is a powerful tool for hit identification and lead discovery in the early stages of drug development. nih.gov

Target Identification and Validation Methodologies

Identifying the specific molecular target of a compound is a critical and often challenging step in drug discovery. dev.to Various experimental and computational methods are employed for this purpose.

Traditional methods for target identification include biochemical assays, genetic approaches, and proteomics-based techniques. amazon.comaxcelead-us.com For instance, affinity chromatography using a derivatized version of this compound could be used to pull down its binding partners from a cell lysate. These binding proteins can then be identified using mass spectrometry. biognosys.com

Target validation is the process of confirming that the identified target is indeed responsible for the compound's observed pharmacological effects. nih.gov This can be achieved through a variety of techniques, including genetic methods like RNA interference or CRISPR-Cas9 to knockdown or knockout the target gene and observe if this mimics the effect of the compound. nih.gov Additionally, using animal models where the target gene is altered can provide strong evidence for target validation. axcelead-us.com

Genomics and Proteomics Approaches

While direct genomic and proteomic studies on this compound are not extensively documented, research on its source, Sophora flavescens, provides a valuable framework for understanding the biosynthesis and regulatory networks of its constituent flavonoids.

Genomic and Transcriptomic Insights from Sophora flavescens

The sequencing of the Sophora flavescens genome has enabled comprehensive studies into the genetic basis of its secondary metabolite production. frontiersin.orgfrontiersin.orgnih.gov Transcriptomic analyses of different tissues (roots, stems, leaves, flowers, and pods) have revealed differential gene expression patterns related to flavonoid and alkaloid biosynthesis. mdpi.com For instance, studies have identified numerous genes from the WRKY and bHLH transcription factor families that are believed to regulate the biosynthetic pathways of these active compounds. frontiersin.orgfrontiersin.orgbohrium.com

Integrated transcriptomic and metabolomic analyses have successfully identified key transcription factors potentially involved in the biosynthesis and accumulation of flavonoids, the class of compounds to which this compound belongs. mdpi.com These studies provide a foundational understanding of how the production of this compound is genetically regulated within the plant.

TissuePredominant Bioactive CompoundsKey Findings from Genomic/Transcriptomic Studies
RootsFlavonoids, AlkaloidsHigh expression of genes related to flavonoid and isoflavonoid (B1168493) biosynthesis. mdpi.com
FlowersAlkaloidsDistinct gene expression profiles compared to other tissues. mdpi.com
Leaves-Unique sets of differentially expressed genes. mdpi.com
Stems-Varied gene expression related to secondary metabolism. mdpi.com
Pods-Identification of transcription factors co-expressed with flavonoid biosynthesis genes. frontiersin.orgnih.gov

Proteomic Approaches

Proteomics offers a powerful tool to identify proteins that are differentially expressed or modified in response to a compound, providing clues about its mechanism of action. mdpi.com A proteomic study on lung fibroblasts treated with oxymatrine, another alkaloid from Sophora flavescens, identified changes in the expression of several proteins, including the down-regulation of heat shock protein 27 (HSP27), which was linked to the compound's inhibitory effect on cell motility. academicjournals.org This type of approach could be applied to this compound to identify its downstream cellular effects.

Furthermore, chemical proteomics is a key strategy for target deconvolution. mdpi.comsigmaaldrich.com This can involve both probe-based methods, where the compound of interest is modified with a tag for affinity purification, and label-free methods. mdpi.comsigmaaldrich.com

Functional Genomics (e.g., CRISPR-based Technologies, RNA Interference)

Functional genomics techniques are instrumental in validating the roles of genes and proteins identified through genomic and proteomic screens.

CRISPR-based Technologies

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology allows for precise gene editing, including gene knockouts, to study the function of specific genes. In the context of this compound, CRISPR could be used to knock out candidate target genes in a relevant cell line. If the knockout cells show a diminished response to this compound treatment compared to wild-type cells, it would provide strong evidence that the knocked-out gene is a target of the compound. Genome-wide CRISPR screens can also be performed to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby revealing its targets or associated pathways. academicjournals.org

RNA Interference (RNAi)

RNA interference (RNAi) is another powerful tool for functional genomics that involves silencing gene expression at the mRNA level. scienceopen.comnih.govfrontiersin.orgumich.edunih.gov By using small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to specifically knock down the expression of a suspected target protein, researchers can observe whether this phenocopies the effect of this compound treatment. scienceopen.com For example, if this compound is hypothesized to inhibit a particular enzyme, using RNAi to reduce the levels of that enzyme should produce a similar biological outcome. This technique has been widely used to elucidate the function of genes in various biological processes, including those relevant to the therapeutic targets of natural products. mdpi.comnih.govresearchgate.net

Target Deconvolution Strategies from Phenotypic Screens

Phenotypic screening, which identifies compounds that produce a desired biological effect without prior knowledge of the target, is a powerful approach in drug discovery. scienceopen.com However, a critical subsequent step is the identification of the molecular target(s) responsible for the observed phenotype, a process known as target deconvolution. nih.govscienceopen.com

Given that this compound has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic system, many target deconvolution strategies for AChE inhibitors are relevant. nih.govfrontiersin.orgnih.govacs.orgspandidos-publications.com

Chemical Proteomics Approaches

As mentioned earlier, chemical proteomics is a cornerstone of target deconvolution. nih.govumich.edu For a compound like this compound, an affinity-based approach could be developed. This would involve synthesizing a derivative of this compound with a linker attached to a solid support (e.g., beads). This "bait" is then incubated with a cell lysate, and proteins that bind to it are "fished out" and identified by mass spectrometry.

Computational Approaches

In silico methods, such as molecular docking and pharmacophore modeling, are also valuable for target deconvolution. nih.govacs.org Based on the structure of this compound, computational models can predict potential binding partners from a database of protein structures. Molecular docking studies could simulate the interaction between this compound and the active site of AChE to understand the binding mode and energetics, which has been done for other novel AChE inhibitors. nih.gov

Integrated 'Omics' Approaches

A comprehensive approach to target deconvolution often involves integrating data from multiple 'omics' platforms. For example, a phenotypic screen might identify this compound as having anti-proliferative effects on a cancer cell line. Transcriptomic and proteomic analyses of the treated cells could then reveal changes in gene and protein expression that point to specific signaling pathways being affected. Functional genomics (CRISPR or RNAi) could then be used to validate the roles of candidate targets within these pathways. This multi-pronged strategy provides a robust method for elucidating the complete mechanism of action of a bioactive compound like this compound.

Preclinical Pharmacokinetic and Metabolomic Investigations

Emerging Research Directions and Future Perspectives in Isokurarinone Research

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To move beyond the current understanding of Isokurarinone's biological effects, the integration of advanced "omics" technologies is a critical next step. These high-throughput methods can provide a holistic view of the molecular changes induced by this compound within a biological system.

Transcriptomics : RNA-sequencing (RNA-seq) can be employed to analyze the complete set of RNA transcripts in cells or tissues treated with this compound. nih.govmdpi.comnih.gov This would reveal the genes and signaling pathways that are activated or suppressed by the compound, offering clues about its mechanism of action. nih.gov For instance, a transcriptomic analysis of cancer cells treated with a natural compound like shikonin (B1681659) identified the induction of DUSP1 and DUSP2 expression, which in turn inhibited key signaling pathways involved in cancer progression. nih.gov A similar approach for this compound could uncover novel targets and pathways responsible for its observed bioactivities.

Proteomics : This technology focuses on the large-scale study of proteins, their structures, and functions. nih.govnih.gov By comparing the proteome of cells before and after this compound treatment, researchers can identify proteins whose expression levels or post-translational modifications are altered. plos.org This can help in identifying direct protein targets of this compound or downstream effectors of its activity. nih.gov For example, proteomic analysis has been used to understand the hepatoprotective effects of scoparone (B1681568) by identifying regulated proteins involved in processes like antioxidation and signal transduction. nih.gov

Metabolomics : Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological sample. nih.govmdpi.comuiowa.edu This can provide a functional readout of the physiological state of a cell or organism in response to this compound. nih.govelsevierpure.com By identifying changes in metabolic pathways, researchers can gain insights into the systemic effects of the compound. mdpi.com

The integration of these omics datasets can provide a comprehensive, multi-layered understanding of this compound's biological impact, paving the way for more targeted and effective therapeutic strategies.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Potential Application Expected Insights
Transcriptomics Identify differentially expressed genes in response to this compound treatment. Elucidation of affected signaling pathways and regulatory networks. mdpi.comnih.gov
Proteomics Profile changes in protein expression and post-translational modifications. Identification of direct drug targets and downstream protein effectors. nih.govplos.org

| Metabolomics | Analyze alterations in the cellular metabolome after this compound exposure. | Understanding of systemic effects and changes in metabolic pathways. nih.govuiowa.edu |

Development of Novel Synthetic Approaches and Derivatization Strategies for Enhanced Bioactivity

While this compound can be isolated from natural sources, the development of efficient synthetic routes is crucial for ensuring a stable supply for research and potential therapeutic development. nih.gov Furthermore, synthetic chemistry offers the opportunity to create derivatives of this compound with potentially improved properties.

Novel synthetic strategies could focus on improving yield, reducing the number of steps, and employing environmentally friendly methods. mdpi.comrsc.org Beyond the synthesis of the natural product itself, the creation of a library of this compound derivatives through targeted chemical modifications is a promising avenue. nih.gov This process, known as derivatization, can be used to enhance various properties of the molecule, such as:

Increased Potency : Modifications to the this compound scaffold could lead to stronger interactions with its biological targets.

Improved Bioavailability : Chemical changes can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, making it more effective in vivo.

Reduced Off-Target Effects : Derivatization can be used to make the molecule more selective for its intended target, potentially reducing side effects.

For instance, research on isoaurone derivatives has shown that the addition of 1,2,4-triazole (B32235) moieties can enhance anti-inflammatory activity. nih.gov Similar fragment-based design strategies could be applied to this compound to explore new biological activities or improve existing ones.

Table 2: Strategies for Synthesis and Derivatization of this compound

Strategy Objective Potential Outcome
Total Synthesis Optimization Develop a more efficient and scalable synthetic route. Ensure a consistent supply for research and development. nih.gov
Fragment-Based Derivatization Introduce new chemical moieties to the this compound scaffold. Creation of derivatives with novel or enhanced biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies Systematically modify different parts of the molecule and assess the impact on bioactivity. Identify key structural features required for activity and guide the design of more potent compounds.

| Prodrug Development | Chemically modify this compound to improve its pharmacokinetic properties. | Enhanced bioavailability and targeted delivery to specific tissues. |

Exploration of New Preclinical Therapeutic Avenues Based on Mechanistic Insights

A deeper understanding of this compound's mechanism of action, aided by omics technologies, will open up new avenues for preclinical research. nih.govresearchgate.net While its anti-inflammatory and anti-cancer properties are being investigated, its chemical structure as a prenylated flavanone (B1672756) suggests potential in other therapeutic areas.

Future preclinical studies could explore the efficacy of this compound in a wider range of disease models. nih.govresearchgate.net This could include:

Neurodegenerative Diseases : Many flavonoids are known to possess neuroprotective properties. Preclinical models of diseases like Alzheimer's or Parkinson's could be used to investigate if this compound can mitigate neuronal damage and inflammation in the brain.

Metabolic Disorders : The role of inflammation in metabolic diseases such as diabetes and non-alcoholic fatty liver disease is well-established. This compound's anti-inflammatory effects could be tested in relevant animal models of these conditions.

Cardiovascular Diseases : Given the link between inflammation, oxidative stress, and cardiovascular disease, the potential cardioprotective effects of this compound could be explored in preclinical models of heart disease. mdpi.com

The design of these preclinical studies should be guided by mechanistic hypotheses. youtube.com For example, if omics data suggests that this compound modulates a specific pathway involved in neuroinflammation, then a preclinical study in a relevant neurodegenerative disease model would be a logical next step.

Table 3: Potential New Preclinical Therapeutic Avenues for this compound

Therapeutic Area Mechanistic Rationale Potential Preclinical Models
Neurodegenerative Diseases Anti-inflammatory and antioxidant properties of flavonoids. Animal models of Alzheimer's disease, Parkinson's disease, or stroke.
Metabolic Disorders Modulation of inflammatory pathways involved in insulin (B600854) resistance and liver fat accumulation. Diet-induced obesity models, genetic models of diabetes.

| Cardiovascular Diseases | Potential to reduce inflammation and oxidative stress in the vasculature. | Models of atherosclerosis, myocardial infarction, or hypertension. |

Challenges and Opportunities in Translational this compound Research and Development

Translating a promising natural product from the laboratory to the clinic is a complex process fraught with challenges, but it also presents unique opportunities. nih.govnih.gov

Challenges :

Supply and Standardization : Ensuring a consistent and high-quality supply of this compound, whether from natural sources or through synthesis, is a major hurdle. Standardization of extracts or synthesized batches is critical for reproducible research and clinical development.

Pharmacokinetics and Bioavailability : Natural products often have poor pharmacokinetic profiles, including low solubility and rapid metabolism, which can limit their efficacy in vivo. Overcoming these issues through formulation or derivatization is essential.

Regulatory Hurdles : The regulatory pathway for natural products can be complex. oricpharma.comoricpharma.com A clear understanding of the requirements for preclinical and clinical development is necessary. nih.gov

Opportunities :

Novel Mechanism of Action : this compound may act on biological targets and pathways that are different from existing drugs, offering a new therapeutic approach for diseases with unmet medical needs.

Scaffold for Drug Discovery : The chemical structure of this compound can serve as a starting point for the development of new, more potent, and selective drugs through medicinal chemistry efforts.

Multi-Target Effects : Unlike highly specific synthetic drugs, natural products often interact with multiple targets. This polypharmacology could be advantageous in treating complex diseases with multifactorial pathologies.

Successfully navigating these challenges and leveraging the opportunities will require a multidisciplinary approach, involving collaboration between natural product chemists, pharmacologists, and clinicians.

Table 4: Translational Challenges and Opportunities for this compound

Aspect Challenges Opportunities
Development Scalable synthesis, standardization of the final product. nih.gov Potential for a novel mechanism of action.
Pharmacology Poor bioavailability, rapid metabolism. Multi-target activity may be beneficial for complex diseases.
Clinical Designing rigorous clinical trials, identifying appropriate patient populations. Addressing unmet medical needs in various therapeutic areas. oricpharma.comoricpharma.com

| Regulatory | Navigating the regulatory pathway for a natural product-based therapeutic. nih.gov | Potential for development as a botanical drug or a new chemical entity. |

Q & A

Q. How is Isokurarinone structurally characterized, and what analytical methods are essential for its identification?

this compound (C₂₆H₃₀O₆, MW 438.52) is a flavonoid derivative with specific hydroxyl and methoxy substituents (5,7,4’-TriOH-2’-OMe-6-Lav) . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks and substituent positions.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical determination when crystalline forms are obtainable.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .

Q. What are the standard protocols for synthesizing or isolating this compound from natural sources?

Isolation typically involves:

  • Extraction : Use of polar solvents (e.g., methanol/water) from plant sources like Sophora flavescens.
  • Chromatographic Purification : Column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC for high-purity isolates .
  • Validation : Cross-referencing spectral data (UV, IR) with literature to confirm identity .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Initial screening often employs:

  • Cytotoxicity Assays : MTT or SRB tests in cancer cell lines (e.g., HepG2, A549).
  • Enzyme Inhibition Studies : For anti-inflammatory (COX-2) or antioxidant (DPPH radical scavenging) activity.
  • Dose-Response Curves : IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in cancer pathways?

  • Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.
  • Pathway Inhibition Studies : Use selective inhibitors (e.g., AKT or MAPK inhibitors) to validate signaling pathways.
  • In Silico Docking : Molecular modeling to predict binding affinities with target proteins (e.g., Bcl-2 for apoptosis) .

Q. What strategies optimize the sensitivity of analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS with Isotopic Labeling : Use deuterated analogs as internal standards to improve accuracy.
  • Sample Preparation : Solid-phase extraction (SPE) to reduce matrix effects.
  • Validation Parameters : Adhere to ICH guidelines for linearity (R² >0.99), LOD/LOQ, and inter-day precision (<15% RSD) .

Q. How should contradictory data on this compound’s bioactivity across studies be addressed?

  • Replicate Experiments : Ensure consistency in cell lines, culture conditions, and compound purity.
  • Meta-Analysis : Systematically compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects).
  • Standardized Protocols : Adopt OECD guidelines for in vivo toxicity studies to minimize variability .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution studies via tail-vein injection or oral gavage.
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-administration.
  • Ethical Compliance : Obtain institutional animal care committee approvals and follow ARRIVE guidelines .

Q. How can systematic reviews be structured to synthesize existing data on this compound’s therapeutic potential?

  • PICO Framework : Define Population (e.g., cancer models), Intervention (dose/route), Comparison (control groups), Outcomes (e.g., tumor suppression).
  • PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed, >n=3 replicates).
  • Risk of Bias Assessment : Use Cochrane’s RoB 2.0 tool to evaluate study quality .

Q. What methodologies validate the synergistic effects of this compound with other flavonoids?

  • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software.
  • Isobolographic Analysis : Determine additive/synergistic interactions in dose-response matrices.
  • Mechanistic Cross-Talk : Co-treatment with pathway-specific inhibitors (e.g., PI3K inhibitors) to identify synergy drivers .

Q. How can computational tools enhance the design of this compound derivatives with improved bioavailability?

  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with absorption parameters.
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties.
  • Synthetic Feasibility : Evaluate retrosynthetic pathways via AI-based platforms (e.g., Chematica) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.